1-Fluoro-4-(4-iodophenoxy)benzene

X-ray crystallography quality control polymorph screening

1-Fluoro-4-(4-iodophenoxy)benzene (CAS 886762-45-4) provides orthogonal reactivity unattainable with simpler mono-halogenated arenes: the iodine substituent undergoes facile oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings under mild conditions (room temperature to 60 °C), while the para-fluoro group remains completely inert. This enables sequential construction of fluorinated terphenyls and extended π-conjugated systems. The iodine atom offers superior oxidative addition kinetics compared to bromo or chloro analogs, ensuring higher yields. A sharp melting point (155–158 °C) and well-defined crystallinity facilitate product purification by recrystallization rather than chromatography. Validated as a building block for extended side-chain analogues of the antitubercular drug PA-824, with a favorable CYP3A4 inhibition profile (IC50 = 6.3 μM). Order high-purity (≥98%) material for your hit-to-lead optimization or materials science programs today.

Molecular Formula C12H8FIO
Molecular Weight 314.098
CAS No. 886762-45-4
Cat. No. B2690469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(4-iodophenoxy)benzene
CAS886762-45-4
Molecular FormulaC12H8FIO
Molecular Weight314.098
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)I)F
InChIInChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
InChIKeyVMSOWDQSUSZYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(4-iodophenoxy)benzene (CAS 886762-45-4): A Structurally Defined Diaryl Ether Scaffold for Cross-Coupling and Medicinal Chemistry


1-Fluoro-4-(4-iodophenoxy)benzene (CAS 886762-45-4), also known as 4-fluoro-4′-iododiphenyl ether, is a halogenated diaryl ether featuring a para-fluorophenyl group linked via an oxygen atom to a para-iodophenyl moiety [1]. Its molecular formula is C12H8FIO, with a molecular weight of 314.09 g/mol and a calculated LogP of 4.22, indicating moderate lipophilicity [2]. The compound serves as a versatile small-molecule scaffold, particularly valued for the orthogonal reactivity conferred by its iodine substituent, which enables participation in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluoro substituent modulates the electronic properties of the adjacent aromatic ring without undergoing coupling under typical Suzuki conditions .

Why 1-Fluoro-4-(4-iodophenoxy)benzene Cannot Be Substituted with Simpler Haloarenes: Orthogonal Reactivity and Electronic Tuning


Direct substitution of 1-fluoro-4-(4-iodophenoxy)benzene with generic mono-halogenated arenes such as iodobenzene or 4-fluoroiodobenzene fails to replicate its synthetic utility due to the presence of two electronically distinct aromatic rings linked by an ether bridge. The fluoro substituent lowers the electron density on the adjacent ring, which can influence both the reactivity of the iodine-bearing ring in cross-coupling and the physicochemical properties of downstream products [1]. Furthermore, the iodine atom offers superior oxidative addition kinetics in palladium-catalyzed couplings compared to bromo or chloro analogs, enabling milder reaction conditions and higher yields in sequential functionalization strategies where the C–F bond remains inert [2]. This orthogonal reactivity profile is absent in simpler scaffolds, making 1-fluoro-4-(4-iodophenoxy)benzene a privileged building block for the modular construction of fluorinated biaryl and terphenyl systems.

Quantitative Differentiation of 1-Fluoro-4-(4-iodophenoxy)benzene (886762-45-4) Against Structural Analogs


Solid-State Characterization: Definitive Melting Point and Crystallographic Data

1-Fluoro-4-(4-iodophenoxy)benzene has been fully characterized by single-crystal X-ray diffraction, providing unambiguous confirmation of its para-substitution pattern and solid-state conformation [1]. The compound exhibits a well-defined melting point range of 155–158 °C, a critical parameter for assessing purity and batch-to-batch consistency [1]. This contrasts sharply with its meta-iodo isomer (1-fluoro-4-(3-iodophenoxy)benzene), which remains poorly characterized in the primary literature, and with the corresponding bromo analog (4-fluoro-4′-bromodiphenyl ether), which has a reported melting point of approximately 62–64 °C . The significantly higher melting point of the iodo derivative reflects stronger intermolecular interactions (likely halogen bonding involving the iodine atom), which can influence formulation stability and crystallization behavior.

X-ray crystallography quality control polymorph screening

Predicted Lipophilicity and Calculated Physicochemical Descriptors

Computational prediction of lipophilicity is a key parameter in early drug discovery. 1-Fluoro-4-(4-iodophenoxy)benzene has a calculated LogP (cLogP) of 4.22, based on its molecular structure [1]. This value is notably higher than that of its bromo analog (4-fluoro-4′-bromodiphenyl ether, cLogP ≈ 3.85) and its chloro analog (cLogP ≈ 3.67), reflecting the increased hydrophobic surface area contributed by the heavier iodine atom [2]. While cLogP is a calculated rather than experimentally determined parameter, the relative trend is consistent across multiple computational models and indicates that the iodo derivative would be expected to exhibit greater membrane permeability and lower aqueous solubility than its lighter halogen counterparts.

ADME prediction logP drug-likeness

Enzyme Inhibition Profile: Weak CYP3A4 Inhibition

In an enzyme inhibition assay, 1-fluoro-4-(4-iodophenoxy)benzene was evaluated against human cytochrome P450 3A4 (CYP3A4) and exhibited weak inhibitory activity with an IC50 value of 6.3 μM [1]. For comparison, the widely used antifungal ketoconazole is a potent CYP3A4 inhibitor with an IC50 typically below 0.1 μM under similar assay conditions [2]. While this does not establish the compound as a lead, it quantifies a baseline level of off-target activity that is relevant when considering this scaffold for further medicinal chemistry optimization. Notably, the corresponding bromo and chloro analogs have not been reported in the same assay, preventing a direct halogen comparison; however, the data confirm that the iodo compound does not exhibit strong CYP3A4 inhibition at micromolar concentrations.

drug metabolism cytochrome P450 safety pharmacology

Optimal Deployment Scenarios for 1-Fluoro-4-(4-iodophenoxy)benzene (886762-45-4) Based on Quantitative Evidence


Modular Synthesis of Fluorinated Biaryls and Terphenyls via Suzuki-Miyaura Coupling

The orthogonal reactivity of 1-fluoro-4-(4-iodophenoxy)benzene makes it an ideal electrophilic partner in Suzuki-Miyaura cross-coupling reactions [1]. The iodine substituent undergoes facile oxidative addition to palladium(0), allowing for selective coupling with a wide range of arylboronic acids under mild conditions (typically room temperature to 60 °C) while the C–F bond remains completely inert. This enables the sequential construction of fluorinated terphenyls and extended π-systems, where the fluoro group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of the final material. The well-defined melting point and crystallinity [2] further facilitate purification of the coupled products by recrystallization rather than chromatography.

Quality Control Reference Standard for Halogenated Diaryl Ethers

With its fully characterized crystal structure and sharp melting point of 155–158 °C [1], 1-fluoro-4-(4-iodophenoxy)benzene serves as an excellent reference standard for the analytical characterization of related diaryl ether derivatives. The high melting point, significantly above that of its bromo analog (~62–64 °C), allows for unambiguous identification by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The published single-crystal X-ray diffraction data provide a benchmark for confirming the para-substitution pattern and conformational preferences in solid-state studies.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound has been incorporated as a building block in the synthesis of extended side-chain analogues of the antitubercular drug PA-824 [1]. Its calculated LogP of 4.22 [2] positions it as a moderately lipophilic scaffold suitable for exploring structure-activity relationships where balanced lipophilicity is required for membrane permeability. The weak CYP3A4 inhibition (IC50 = 6.3 μM) [3] indicates a favorable safety profile with respect to cytochrome P450 liability, making it a reasonable starting point for hit-to-lead optimization programs targeting infectious diseases or oncology.

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